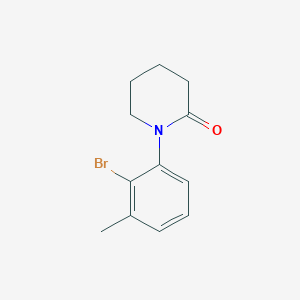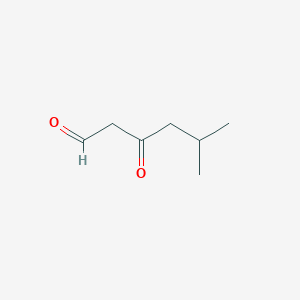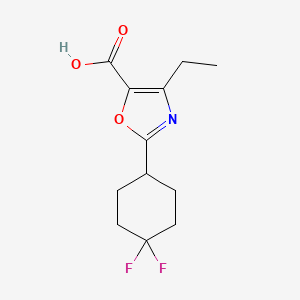![molecular formula C15H25N3 B13203277 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane](/img/structure/B13203277.png)
1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the pyrazole ring in its structure makes it an interesting compound for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane typically involves the reaction of a pyrazole derivative with a spirocyclic amine. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with the spirocyclic amine. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the spirocyclic amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of a ketone or an alcohol, while reduction can yield an amine or a hydrocarbon.
Aplicaciones Científicas De Investigación
1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies to understand the interaction of spiro compounds with biological targets.
Industry: Used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, leading to modulation of their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-7-oxa-2-azaspiro[3.5]nonane
- 1-[1-(2-Methylpropyl)-1H-pyrrol-3-yl]-2,7-diazaspiro[3.5]nonane
Uniqueness
1-[1-(2-Methylpropyl)-1H-pyrazol-4-yl]-2-azaspiro[3.5]nonane is unique due to its specific spirocyclic structure and the presence of the pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C15H25N3 |
|---|---|
Peso molecular |
247.38 g/mol |
Nombre IUPAC |
3-[1-(2-methylpropyl)pyrazol-4-yl]-2-azaspiro[3.5]nonane |
InChI |
InChI=1S/C15H25N3/c1-12(2)9-18-10-13(8-17-18)14-15(11-16-14)6-4-3-5-7-15/h8,10,12,14,16H,3-7,9,11H2,1-2H3 |
Clave InChI |
BGZGNZOCEFFNBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C=C(C=N1)C2C3(CCCCC3)CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


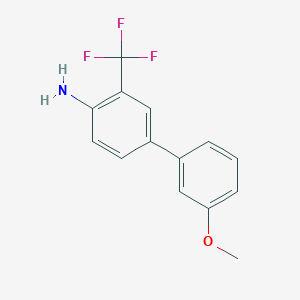
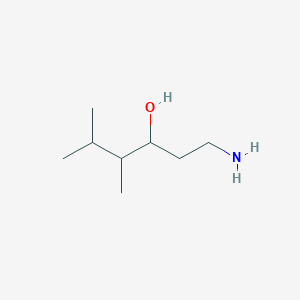
![2-[1-(Aminomethyl)cyclopropyl]pentan-2-ol](/img/structure/B13203205.png)
![1-[4-(Trifluoromethyl)-5H,6H,7H,8H,9H-cyclohepta[b]pyridin-2-yl]piperazine](/img/structure/B13203209.png)
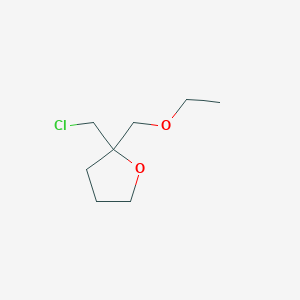
![8-(3-Bromophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13203226.png)
![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203229.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)
![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
